Disiquonium chloride

Description

Properties

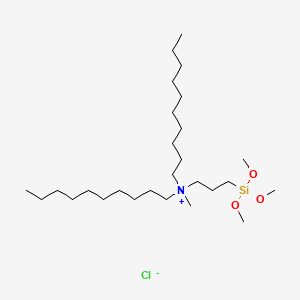

IUPAC Name |

didecyl-methyl-(3-trimethoxysilylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H60NO3Si.ClH/c1-7-9-11-13-15-17-19-21-24-28(3,25-22-20-18-16-14-12-10-8-2)26-23-27-32(29-4,30-5)31-6;/h7-27H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPYABZPAWSUMG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCC[Si](OC)(OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H60ClNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035589 | |

| Record name | Didecylmethyl(3-(trimethoxysilyl)propyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68959-20-6 | |

| Record name | N,N-Didecyl-N-methyl-N-(3-trimethoxysilylpropyl)ammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68959-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiquonium chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068959206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanaminium, N-decyl-N-methyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecylmethyl(3-(trimethoxysilyl)propyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecylmethyl[3-(trimethoxysilyl)propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISIQUONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4NNS4CW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Architect of Disruption: A Technical Guide to the Mechanism of Action of Disiquonium Chloride on Bacterial Cell Walls

Foreword

In the relentless battle against microbial proliferation, a deep understanding of the mechanisms by which antimicrobial agents exert their effects is paramount for the development of novel, more effective therapeutics and robust disinfection strategies. Among the arsenal of antimicrobial compounds, quaternary ammonium compounds (QACs) have long been a cornerstone. This guide provides an in-depth technical exploration of the mechanism of action of a specific QAC, disiquonium chloride, on bacterial cell walls. We will dissect the intricate molecular interactions and the cascade of events that lead to bacterial cell death, offering a resource for researchers, scientists, and drug development professionals dedicated to advancing the field of antimicrobial science.

Introduction to Disiquonium Chloride: A Cationic Surfactant with Potent Antimicrobial Activity

Disiquonium chloride is a quaternary ammonium compound characterized by a positively charged nitrogen atom covalently bonded to four organic groups, including two decyl chains.[1][2][3] This molecular architecture confers an amphiphilic nature to the molecule, possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) cationic head.[4][5] This duality is the linchpin of its potent antimicrobial activity, enabling it to interact with and ultimately disrupt the structural and functional integrity of bacterial cell membranes.[6][7]

The primary mode of action of disiquonium chloride, like other QACs, is the perturbation and disruption of the cell membrane, leading to a loss of essential cellular components and metabolic functions.[4][8] This guide will delve into the nuanced steps of this process, from the initial electrostatic attraction to the ultimate lysis of the bacterial cell.

The Cascade of Disruption: A Stepwise Mechanism of Action

The bactericidal action of disiquonium chloride is not a singular event but rather a sequential process that systematically dismantles the bacterial cell's primary defense: its cell envelope. This process can be broadly categorized into three key stages: adsorption and penetration of the cell wall, disruption of the cytoplasmic membrane, and subsequent leakage of intracellular contents.[7]

Stage 1: Adsorption to the Bacterial Cell Surface

The initial interaction between disiquonium chloride and a bacterial cell is governed by electrostatic forces.[7] Bacterial cell surfaces are typically net-negatively charged due to the presence of molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[9][10] The positively charged quaternary nitrogen head of disiquonium chloride is electrostatically attracted to these anionic sites, leading to its rapid adsorption onto the cell surface.

Stage 2: Penetration and Disruption of the Cell Wall and Membrane

Following adsorption, the hydrophobic tails of the disiquonium chloride molecules begin to penetrate the lipid bilayer of the bacterial cell membrane.[4] This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[6]

-

In Gram-Positive Bacteria: The cell wall of Gram-positive bacteria is characterized by a thick layer of peptidoglycan interspersed with teichoic acids.[11][12] Wall teichoic acids (WTAs) and lipoteichoic acids (LTAs) contribute significantly to the negative surface charge.[9][10] Disiquonium chloride's cationic head interacts with these anionic polymers, facilitating the penetration of its hydrophobic tails through the peptidoglycan layer to reach the cytoplasmic membrane. The D-alanine modifications of teichoic acids can modulate the surface charge, influencing the susceptibility to cationic antimicrobials.[9]

-

In Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents an additional barrier.[13] This asymmetric bilayer, with an outer leaflet of lipopolysaccharide (LPS), is less permeable to hydrophobic molecules. However, the cationic nature of disiquonium chloride allows it to bind to the negatively charged LPS, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane. This destabilization creates transient pores, allowing the QAC to traverse the outer membrane and access the inner cytoplasmic membrane.[6][14] Resistance in some Gram-negative bacteria can be attributed to a less permeable outer membrane or the presence of efflux pumps that actively remove the QAC from the cell.[15][16]

Stage 3: Leakage of Intracellular Components and Cell Death

The disruption of the cytoplasmic membrane's integrity leads to a cascade of catastrophic events for the bacterium. The membrane loses its ability to function as a selective barrier, resulting in the uncontrolled leakage of essential intracellular components.[4][6] This includes:

-

Ions: A rapid efflux of potassium (K⁺) ions is one of the earliest indicators of membrane damage.[17]

-

Nucleic Acids: DNA and RNA, crucial for genetic information and protein synthesis, leak out of the compromised cell.[18]

-

Proteins and Metabolites: Essential enzymes, amino acids, and ATP are lost, leading to the cessation of metabolic activity.[19]

This massive loss of cellular contents, coupled with the disruption of the proton motive force and inhibition of essential membrane-bound enzymes, culminates in bacterial cell death.[4]

Experimental Methodologies for Elucidating the Mechanism of Action

A variety of experimental techniques are employed to investigate and confirm the mechanistic steps of disiquonium chloride's action on bacterial cells. The following section provides an overview and representative protocols for key assays.

Visualization of Morphological Changes: Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of ultrastructural changes in bacterial cells upon treatment with antimicrobial agents.

Experimental Protocol: TEM of Disiquonium Chloride-Treated Bacteria

-

Bacterial Culture Preparation: Grow the target bacterial strain to the mid-logarithmic phase in an appropriate broth medium.[20]

-

Treatment: Expose the bacterial cells to a predetermined concentration of disiquonium chloride (e.g., at or above the Minimum Inhibitory Concentration) for a specified duration. Include an untreated control.

-

Fixation: Harvest the cells by centrifugation and fix them immediately in a solution containing 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer, pH 7.2) for at least 2 hours at 4°C.[21][22]

-

Post-fixation: Wash the cells in the buffer and post-fix with 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.[21]

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%) and embed in an appropriate resin (e.g., Epon or Spurr's resin).[21][23]

-

Sectioning and Staining: Cut ultrathin sections (60-90 nm) using an ultramicrotome. Stain the sections with uranyl acetate and lead citrate to enhance contrast.[21]

-

Imaging: Examine the sections under a transmission electron microscope to observe changes in cell wall and membrane integrity, cytoplasmic organization, and evidence of lysis.[8][20]

Assessment of Membrane Permeabilization: Leakage Assays

3.2.1. Potassium Leakage Assay

This assay measures the efflux of intracellular potassium ions, an early indicator of membrane damage.

Experimental Protocol: Potassium Leakage Measurement

-

Cell Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and wash twice with a low-potassium buffer (e.g., MES-Tris buffer). Resuspend the cells in the same buffer to a specific optical density.[17]

-

Treatment: Add disiquonium chloride to the cell suspension at the desired concentration. An untreated control should be included.

-

Measurement: At various time points, centrifuge the samples to pellet the cells. Measure the potassium concentration in the supernatant using a potassium-selective electrode or by atomic absorption spectrometry.[24] A positive control, such as treatment with a known membrane-disrupting agent like melittin, can be used.

3.2.2. Nucleic Acid and Protein Leakage Assays

The release of macromolecules like DNA, RNA, and proteins signifies severe membrane damage.

Experimental Protocol: Quantifying Nucleic Acid and Protein Leakage

-

Cell Preparation and Treatment: Prepare and treat bacterial cells with disiquonium chloride as described for the potassium leakage assay.[18]

-

Sample Collection: At different time intervals, centrifuge the cell suspensions to separate the cells from the supernatant.

-

Nucleic Acid Quantification: Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer. An increase in A260 indicates the release of nucleic acids.[25]

-

Protein Quantification: Determine the protein concentration in the supernatant using a standard protein assay, such as the Bradford or BCA assay.[19][26]

Evaluation of Membrane Depolarization: Fluorescence-Based Assays

Membrane potential is crucial for bacterial viability. Its dissipation is a key indicator of membrane damage. The voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is a fluorescent probe that accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence.[27] Depolarization of the membrane results in the release of the dye into the medium and a subsequent increase in fluorescence.[4]

Experimental Protocol: Membrane Potential Assay using DiSC₃(5)

-

Cell Preparation: Grow bacteria to the mid-log phase, harvest, and wash with a suitable buffer (e.g., 5 mM HEPES buffer containing 20 mM glucose). Resuspend the cells in the same buffer to an OD₆₀₀ of approximately 0.05.[28]

-

Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-2 µM and incubate in the dark until the fluorescence signal stabilizes (quenching is complete).[27][28]

-

Treatment and Measurement: Transfer the cell suspension to a fluorometer cuvette. Record the baseline fluorescence, then add disiquonium chloride at the desired concentration. Monitor the increase in fluorescence over time at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.[28][29][30] A positive control, such as the addition of a protonophore like CCCP or a channel-forming peptide like gramicidin, should be used to induce complete depolarization.[4]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described experimental procedures to compare the efficacy of disiquonium chloride against a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacterium.

| Parameter | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |

| Minimum Inhibitory Concentration (MIC) | 2 µg/mL | 8 µg/mL |

| Potassium Leakage (% of total) | 85% within 5 minutes | 60% within 15 minutes |

| Nucleic Acid Release (A₂₆₀) | Significant increase within 10 minutes | Slower, less pronounced increase |

| Membrane Depolarization (Fluorescence Increase) | Rapid and complete | Slower onset and incomplete |

Conclusion and Future Perspectives

Disiquonium chloride exemplifies the potent and rapid bactericidal activity characteristic of quaternary ammonium compounds. Its mechanism of action is a multi-stage assault on the bacterial cell envelope, initiated by electrostatic attraction and culminating in catastrophic membrane disruption and leakage of vital cellular contents. The efficacy of disiquonium chloride is generally greater against Gram-positive bacteria due to the absence of the protective outer membrane found in their Gram-negative counterparts.

The experimental methodologies detailed in this guide provide a robust framework for investigating the antimicrobial mechanisms of not only disiquonium chloride but also other membrane-active agents. A thorough understanding of these mechanisms is crucial for addressing the growing challenge of antimicrobial resistance. Future research should focus on elucidating the molecular details of QAC interactions with specific membrane components and exploring strategies to overcome resistance mechanisms, such as efflux pumps. The continued development and refinement of analytical techniques will undoubtedly provide deeper insights into the intricate dance of death between antimicrobial compounds and bacteria, paving the way for the next generation of infection control.

References

-

Brown, S., Santa Maria, J. P., Jr, & Walker, S. (2013). Wall teichoic acids of gram-positive bacteria. Annual review of microbiology, 67, 313–336. [Link]

-

PubChem. (n.d.). Disiquonium Chloride. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Tandukar, S., Oh, S., U-V, P., & Lee, J. (2022). Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds. Journal of Hazardous Materials, 424(Pt C), 127532. [Link]

-

Tatsumi, T., Wiegand, I., & Wiedemann, B. (2004). Correlation between Resistance of Pseudomonas aeruginosa to Quaternary Ammonium Compounds and Expression of Outer Membrane Protein OprR. Antimicrobial agents and chemotherapy, 48(5), 1772–1777. [Link]

-

te Winkel, J. D., Gray, D. A., & Strahl, H. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in microbiology, 7, 436. [Link]

-

Buffet-Bataillon, S., Tattevin, P., & Bonnaure-Mallet, M. (2012). Resistance Mechanisms Against Quaternary Ammonium Compounds in Bacteria. Current Drug Targets, 13(7), 985-1007. [Link]

-

Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology (Reading, England), 168(9), 001227. [Link]

-

Oreate AI. (2023). The Role of Teichoic Acid in Gram-Positive Bacteria. Oreate AI Blog. [Link]

-

Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology (Reading, England), 168(9). [Link]

-

Carmona-Ribeiro, A. M., & de Souza, B. M. (2012). Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. Journal of physical chemistry. B, 116(4), 1331–1339. [Link]

-

Global Substance Registration System. (n.d.). DISIQUONIUM. U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]

-

Wu, M., & Hancock, R. E. (2002). Potassium release, a useful tool for studying antimicrobial peptides. Journal of microbiological methods, 49(3), 325–328. [Link]

-

Li, G., Shen, J., & Zhu, J. (2017). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. Progress in Polymer Science, 71, 43-73. [Link]

-

Islam, M. S., & N, V. (2024). Understanding Binding of Quaternary Ammonium Compounds with Cellulose-Based Fibers and Wipes for Renewable and Sustainable Hygiene Options. Polymers, 16(4), 515. [Link]

-

Aryal, S. (2013). Teichoic Acid: Structure, Types, and Functions. Microbe Online. [Link]

-

High Resolution Electron Microscopy Facility. (n.d.). Protocol for Transmission Electron Microscopy (TEM). [Link]

-

Borkowski, A., et al. (2018). Interaction of quaternary ammonium ionic liquids and bacterial cell membrane. Acta Biochimica Polonica, 65(4), 565-570. [Link]

-

Fall, S., et al. (2022). Measurement of cellular leakage of nucleic acid (A) and protein (B) from S. aureus and MRSA (08-U-0214) after 3 h of exposure to balsacone C. ResearchGate. [Link]

-

PubChem. (n.d.). Disiquonium. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Brown, S., et al. (2013). Wall teichoic acids of gram-positive bacteria. Semantic Scholar. [Link]

-

Contagion Live. (2019). New Class of Antibiotics Disrupts Outer Membrane of Gram-Negative Bacteria. [Link]

-

Coohom. (2023). Teichoic Acid Is Present in the Cell Wall of Gram-Positive Bacteria. [Link]

-

Hatsugai, N., et al. (2017). Quantification of Plant Cell Death by Electrolyte Leakage Assay. Bio-protocol, 7(14), e2472. [Link]

-

Hancock Lab. (n.d.). Inner Membrane Permeabilization: DiSC35 Assay. Retrieved January 20, 2026, from [Link]

-

protocols.io. (2023). Transmission Electron Microscopy (TEM) Protocol for Pseudomonas sp.[Link]

-

te Winkel, J. D., et al. (2016). Membrane potential sensitive fluorescent dye DiSC3(5). (A) Fluorescence... ResearchGate. [Link]

-

Soon, R. L., et al. (2021). Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology. Antibiotics (Basel, Switzerland), 10(3), 309. [Link]

-

Tandukar, S., et al. (2022). Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds. ResearchGate. [Link]

-

Pal, A., et al. (2019). Estimation of potassium leakage from HC-treated E. coli. ResearchGate. [Link]

-

Zhuang, Y., et al. (2023). Nucleic acid and protein leakage during bacterial culture. (a):... ResearchGate. [Link]

-

Indiana University School of Medicine. (n.d.). Protocols | Electron Microscopy Service Core. [Link]

-

Falola, A., & Nasong'o, S. (2024). Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens. Cureus, 16(4), e58364. [Link]

-

Anderl, J. N., et al. (2003). Transmission Electron Microscopic Study of Antibiotic Action on Klebsiella pneumoniae Biofilm. Antimicrobial agents and chemotherapy, 47(4), 1251–1260. [Link]

-

Al-Dhabaan, F. A. (2019). Protein leakage assay. ResearchGate. [Link]

-

Hume, E. B. H., et al. (2010). Potassium leakage from all test organisms treated with PQ-1 (black... ResearchGate. [Link]

-

Atlas Medical. (n.d.). potassium reagent test (colorimetric method). [Link]

-

Sudarsan, S., et al. (2023). Protocol for absolute quantification of proteins in Gram-negative bacteria based on QconCAT-based labeled peptides. STAR protocols, 4(3), 102422. [Link]

-

PubChem. (n.d.). Dequalinium Chloride. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

Sources

- 1. Disiquonium | C27H60NO3Si+ | CID 62254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disiquonium Chloride | C27H60ClNO3Si | CID 62253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Transmission Electron Microscopic Study of Antibiotic Action on Klebsiella pneumoniae Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Teichoic Acid in Gram-Positive Bacteria - Oreate AI Blog [oreateai.com]

- 10. Teichoic Acid: Structure, Types, and Functions • Microbe Online [microbeonline.com]

- 11. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. coohom.com [coohom.com]

- 13. contagionlive.com [contagionlive.com]

- 14. scispace.com [scispace.com]

- 15. Correlation between Resistance of Pseudomonas aeruginosa to Quaternary Ammonium Compounds and Expression of Outer Membrane Protein OprR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Potassium release, a useful tool for studying antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transmission Electron Microscopy (TEM) Protocol for Pseudomonas sp. [protocols.io]

- 21. mdanderson.org [mdanderson.org]

- 22. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]

- 23. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 28. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 29. microbiologyresearch.org [microbiologyresearch.org]

- 30. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Disiquonium Chloride for Research Applications

Introduction: Unveiling Disiquonium Chloride

Disiquonium chloride, scientifically known as N-decyl-N-methyl-N-(3-(trimethoxysilyl)propyl)-1-decanaminium chloride, is a quaternary ammonium compound (QAC) distinguished by its unique molecular architecture.[1] This molecule integrates a permanently charged quaternary ammonium core, responsible for its cationic and antimicrobial characteristics, with a hydrolyzable trimethoxysilyl group. This dual-functionality allows Disiquonium chloride to not only act as a potent biocide but also to covalently bond to a variety of surfaces, offering the potential for creating durable, non-leaching antimicrobial materials. Its relevance spans across drug development, medical device coatings, and advanced material science, necessitating a thorough understanding of its fundamental physicochemical properties.

Core Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical profile is the bedrock of its successful application in research and development. These properties govern its solubility, membrane permeability, formulation stability, and interaction with biological systems.

Molecular Structure and Identity

A precise understanding of the molecular structure is the starting point for any physicochemical characterization.

| Property | Value | Source |

| Chemical Name | N-decyl-N-methyl-N-(3-(trimethoxysilyl)propyl)-1-decanaminium chloride | |

| CAS Number | 68959-20-6 | [2] |

| Molecular Formula | C27H60ClNO3Si | [2] |

| Molecular Weight | 510.31 g/mol | [2] |

| Canonical SMILES | CCCCCCCCCC(CCCCCCCCCC)CCC(OC)OC.[Cl-] |

Solubility: The Gateway to Application

Solubility is a critical parameter that dictates how a compound can be formulated and delivered. For Disiquonium chloride, its amphiphilic nature, possessing both hydrophobic alkyl chains and a hydrophilic cationic head with a reactive silane group, results in complex solubility behavior.

Theoretical Considerations

The two long decyl chains contribute to its lipophilicity, favoring solubility in organic solvents. Conversely, the charged quaternary ammonium group enhances its interaction with polar solvents like water and ethanol. The trimethoxysilyl group is prone to hydrolysis in aqueous environments, which can further influence solubility over time.

Representative Solubility Data (of DDAC)

As a close structural analogue without the silyl group, Didecyldimethylammonium chloride (DDAC) provides insight into the solubility of the core quaternary ammonium structure.

| Solvent | Solubility | Temperature (°C) | Source |

| Water | Very soluble | 20 | [3] |

| Ethanol | Very soluble | 20 | [3] |

Experimental Protocol: Solubility Determination (OECD 105)

The flask method, as outlined in OECD Guideline 105, is a robust technique for determining the water solubility of a substance.

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved solid.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of Disiquonium chloride to a known volume of deionized water in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 20°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Concentration Analysis: Determine the concentration of Disiquonium chloride in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a two-phase titration method.

-

Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).

Causality in Experimental Design: The extended equilibration time is crucial to ensure that the system has reached a true thermodynamic equilibrium. Centrifugation is preferred over filtration for separating the solid phase to avoid potential adsorption of the cationic surfactant onto the filter membrane.

Caption: Workflow for determining water solubility via the flask method.

Lipophilicity: Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP or Kow) is a measure of a compound's lipophilicity and is a key predictor of its biological activity, including membrane permeability and bioaccumulation.

Theoretical Considerations

The long alkyl chains of Disiquonium chloride are expected to give it a significant lipophilic character, leading to a positive LogP value. However, the permanent positive charge of the quaternary ammonium group will temper this, increasing its affinity for the aqueous phase. It is important to note that for permanently charged ions, the distribution coefficient (LogD) at a specific pH is often considered, but for QACs, the charge is pH-independent.

Representative LogP Data (of DDAC)

| Parameter | Value | Temperature (°C) | pH | Source |

| LogP (Kow) | 2.59 | 20 | 7 | [4] |

Experimental Protocol: LogP Determination (OECD 117 - HPLC Method)

The HPLC method is a reliable and efficient way to estimate the LogP of a compound by correlating its retention time on a reverse-phase column with those of known standards.[5][6]

Principle: The retention time of a substance on a nonpolar stationary phase (like C18) is proportional to its hydrophobicity. By calibrating the column with compounds of known LogP values, the LogP of the test substance can be determined.

Step-by-Step Methodology:

-

Preparation of Standards: Prepare solutions of at least six reference compounds with known LogP values that bracket the expected LogP of Disiquonium chloride.

-

HPLC System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water. The system is run in isocratic mode.

-

Calibration: Inject each standard solution and record its retention time (tR). Calculate the capacity factor (k) for each standard. Plot log(k) versus the known LogP values to generate a calibration curve.

-

Sample Analysis: Inject a solution of Disiquonium chloride and determine its retention time and capacity factor.

-

LogP Calculation: Interpolate the LogP of Disiquonium chloride from the calibration curve using its calculated capacity factor.

Causality in Experimental Design: The use of a reverse-phase column mimics the partitioning between a nonpolar (stationary phase) and a polar (mobile phase) environment. The isocratic elution ensures that the mobile phase composition remains constant, allowing for a direct correlation between retention time and hydrophobicity.

Caption: Workflow for LogP determination using the HPLC method.

Dissociation Constant (pKa): A Matter of Permanent Charge

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.

Theoretical Considerations

Disiquonium chloride is a quaternary ammonium salt, meaning the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge.[7] It does not have a proton that can be readily removed under typical aqueous pH conditions. Therefore, it does not have a pKa in the traditional sense and exists as a cation across the entire pH range.[8][9]

Experimental Confirmation: Potentiometric Titration

While a pKa is not expected, a potentiometric titration can be performed to confirm the absence of any proton-donating or accepting groups within the operational pH range of a formulation.

Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is added. A pKa would be indicated by a buffering region in the titration curve.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a known amount of Disiquonium chloride in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The absence of an inflection point in the titration curve confirms the lack of a pKa in the measured pH range.

Causality in Experimental Design: The use of a strong base as a titrant would reveal any acidic protons if they were present. The continuous monitoring of pH allows for the detection of any buffering capacity of the molecule.

Stability Profile: Ensuring Efficacy and Safety

The stability of Disiquonium chloride is a multifaceted property, with two key aspects to consider: the hydrolytic stability of the trimethoxysilyl group and the thermal stability of the overall molecule.

Hydrolytic Stability

The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, a reaction that is fundamental to its ability to bond to surfaces but also a critical factor in the shelf-life of aqueous formulations.

Theoretical Considerations: The hydrolysis of the methoxy groups on the silicon atom leads to the formation of silanol groups (-Si-OH), which can then undergo condensation to form siloxane bonds (-Si-O-Si-). The rate of hydrolysis is highly dependent on pH, with catalysis occurring under both acidic and basic conditions.

Experimental Protocol: Hydrolytic Stability Assessment (Modified OECD 111)

The OECD 111 guideline for hydrolysis as a function of pH provides a framework for this investigation.[5][10][11][12][13]

Principle: The concentration of Disiquonium chloride is monitored over time in aqueous buffer solutions of different pH values and temperatures.

Step-by-Step Methodology:

-

Preparation of Buffered Solutions: Prepare sterile aqueous buffer solutions at various pH values (e.g., pH 4, 7, and 9).

-

Incubation: Add a known concentration of Disiquonium chloride to each buffer solution and incubate them at a constant temperature (e.g., 25°C and 50°C) in the dark.

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Analysis: Immediately analyze the concentration of the parent Disiquonium chloride in each aliquot using a stability-indicating HPLC method.

-

Data Analysis: Plot the concentration of Disiquonium chloride versus time for each pH and temperature condition. Determine the rate constant of hydrolysis and the half-life (t1/2).

Causality in Experimental Design: Conducting the study at different pH values is essential because the hydrolysis of alkoxysilanes is catalyzed by both acid and base. The use of a stability-indicating analytical method is critical to differentiate the parent compound from its hydrolysis products.

Caption: Hydrolysis and condensation pathway of the trimethoxysilyl group.

Thermal Stability

Thermal stability is crucial for determining appropriate storage conditions and for applications that may involve elevated temperatures.

Representative Thermal Stability Data (of DDAC)

| Parameter | Value | Source |

| Boiling Point | >180 °C (decomposes) | [4] |

| Melting Point | 94-100 °C | [4] |

Experimental Protocol: Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing thermal stability.

Principle:

-

TGA: Measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature, revealing melting points, boiling points, and other phase transitions.

Step-by-Step Methodology (TGA):

-

Sample Preparation: Place a small, accurately weighed amount of Disiquonium chloride into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen).

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset of significant weight loss indicates the decomposition temperature.

Step-by-Step Methodology (DSC):

-

Sample Preparation: Seal a small amount of Disiquonium chloride in a DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan in the DSC cell.

-

Heating Program: Heat the sample at a controlled rate.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically correspond to melting and boiling, while exothermic peaks can indicate decomposition.

Causality in Experimental Design: The use of an inert atmosphere in TGA prevents oxidative degradation, allowing for the determination of the inherent thermal stability of the molecule. The DSC provides complementary information on phase transitions that do not involve mass loss.

Analytical Characterization

Accurate and precise analytical methods are essential for the quantification of Disiquonium chloride in various matrices during physicochemical and formulation studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of quaternary ammonium compounds.

Recommended Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is often effective.[14][15][16]

-

Detection: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for non-chromophoric QACs. Mass Spectrometry (MS) provides the highest selectivity and sensitivity.[16][17]

Potentiometric Titration

This classical technique is useful for determining the concentration of cationic surfactants in simpler formulations.

Recommended Method:

-

Titrant: A standardized solution of an anionic surfactant, such as sodium dodecyl sulfate (SDS).[18][19][20]

-

Indicator Electrode: A surfactant-sensitive electrode.

-

Principle: The cationic Disiquonium chloride is titrated with the anionic SDS, and the endpoint is detected by a sharp change in the potential of the ion-selective electrode.

Conclusion: A Framework for Comprehensive Characterization

This technical guide has provided a detailed overview of the key physicochemical properties of Disiquonium chloride and the experimental methodologies for their determination. By leveraging established OECD guidelines and data from structurally similar compounds, researchers and drug development professionals can build a robust understanding of this promising molecule. A thorough characterization of its solubility, lipophilicity, and stability is paramount for unlocking its full potential in a wide range of research applications, from novel antimicrobial surfaces to advanced drug delivery systems. The provided protocols and the rationale behind them offer a solid foundation for generating the high-quality, reliable data necessary for regulatory submissions and successful product development.

References

-

Situ Biosciences. (n.d.). OECD 111 - Hydrolysis as a Function of pH. Retrieved from [Link]

-

ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. Retrieved from [Link]

-

VITO. (n.d.). OECD 111: Hydrolysis as a function of pH & abiotic degradation. Retrieved from [Link]

-

Green-Mountain Chem. (n.d.). Didecyldimethylammonium Chloride, DDAC. Retrieved from [Link]

-

Solubility of Things. (n.d.). Didecyldimethylammonium chloride. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX D: MEASUREMENT OF HYDROLYSIS. Retrieved from [Link]

-

OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

AERU. (n.d.). Didecyldimethylammonium chloride (Ref: P0151). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Quaternary ammonium salts – Knowledge and References. Retrieved from [Link]

-

Swadesh (INDIA) Chemical Private Limited. (n.d.). Didecyl Dimethyl Ammonium Chloride (DDAC)80%. Retrieved from [Link]

-

PubChem. (n.d.). Didecyldimethylammonium Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. Retrieved from [Link]

-

FOLIA. (n.d.). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). What happens to a quaternary ammonium cation at a pH above its pKa?. Retrieved from [Link]

-

PubMed. (2007). Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Quantum Chemical Prediction of pKa Values of Cationic Ion-Exchange Groups in Polymer Electrolyte Membranes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Toxics Use Reduction Institute. (2021). Updated EHS Summary of Didecyl Dimethyl Ammonium Chloride (DDAC) for the MA TURA Science Advisory Board Meeting. Retrieved from [Link]

-

PubMed Central. (n.d.). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. Retrieved from [Link]

-

PubMed Central. (2021). Direct Potentiometric Study of Cationic and Nonionic Surfactants in Disinfectants and Personal Care Products by New Surfactant Sensor Based on 1,3-Dihexadecyl−1H-benzo[d]imidazol−3-ium. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (1997). Potentiometric Analysis of Surfactants. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Titrimetric methods for determining cationic surfactants. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. Retrieved from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]

-

Wikipedia. (n.d.). Didecyldimethylammonium chloride. Retrieved from [Link]

-

FiteBac Dental. (n.d.). Quaternary ammonium silane-based antibacterial and anti-proteolytic cavity cleanser. Retrieved from [Link]

-

PubMed Central. (n.d.). Crystal structure of 4,4′-(disulfanediyl)dipyridinium chloride triiodide. Retrieved from [Link]

-

Walsh Medical Media. (2015). Experimental Measurements of Octanol-Water Partition Coefficients of Ionic Liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Retrieved from [Link]

-

Semantic Scholar. (1985). Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. Retrieved from [Link]

- Google Patents. (n.d.). EP2107948A2 - Stable aqueous solutions of silane quat ammonium compounds.

-

Ataman Kimya. (n.d.). DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC). Retrieved from [Link]

-

PubMed. (2024). Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings. Retrieved from [Link]

-

ResearchGate. (n.d.). Quaternary ammonium silane-based antibacterial and anti-proteolytic cavity cleanser. Retrieved from [Link]

-

Wikipedia. (n.d.). Silane quats. Retrieved from [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 6. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride | C26H58ClNO3Si | CID 62827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lcslaboratory.com [lcslaboratory.com]

- 11. consilab.de [consilab.de]

- 12. lcslaboratory.com [lcslaboratory.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 15. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. xylemanalytics.com [xylemanalytics.com]

- 19. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ysi.com [ysi.com]

Understanding the antimicrobial spectrum of Disiquonium chloride

An In-Depth Technical Guide to the Antimicrobial Spectrum of Disiquonium Chloride and Related Quaternary Ammonium Compounds

Section 1: Introduction and Elucidation of Terminology

Disiquonium chloride is a term associated with potent antimicrobial formulations, often found within specialized biocidal products. Chemically, it belongs to the class of quaternary ammonium compounds (QACs), which are characterized by a positively charged nitrogen atom bonded to four organic groups. While "Disiquonium chloride" itself is a specific designation that may refer to a proprietary mixture or a less common chemical entity[1], the primary antimicrobial activity is derived from well-documented QACs. The most prominent and studied of these is Didecyldimethylammonium chloride (DDAC) .[2] This guide will focus on the antimicrobial spectrum and mechanisms of DDAC as the core component representative of Disiquonium chloride's activity, providing a robust, scientifically grounded understanding for researchers and drug development professionals.

QACs like DDAC are cationic surfactants used broadly as disinfectants, antiseptics, and preservatives in settings ranging from healthcare and food processing to industrial applications like fuel preservation.[3] Their efficacy stems from a broad spectrum of activity against bacteria, fungi, and enveloped viruses.[4]

Section 2: Core Mechanism of Antimicrobial Action

The fundamental mechanism of action for QACs, including DDAC, is the disruption of microbial cell structures.[2] This process is driven by electrostatic interaction and subsequent biophysical interference.

-

Adsorption and Binding : The positively charged cationic head of the DDAC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Membrane Disruption : Following binding, the dual long alkyl (didecyl) chains penetrate the hydrophobic lipid bilayer of the cytoplasmic membrane.[2][4] This insertion disrupts the membrane's fluidity and integrity.[5]

-

Leakage of Intracellular Contents : The compromised membrane loses its function as a selective barrier, leading to the leakage of essential cytoplasmic components, including potassium ions, nucleotides, and proteins.[5][6]

-

Enzyme Inhibition and Cell Death : The loss of cellular contents and the disruption of membrane-bound enzymes involved in critical metabolic processes, like cellular respiration, ultimately lead to cell death.[6] Some evidence also suggests that QACs can interact with and impede DNA replication once inside the cell.[6]

This multi-targeted assault on the cell membrane makes the development of resistance more complex than for antibiotics with specific intracellular targets.[7]

Caption: Mechanism of Action for Quaternary Ammonium Compounds (QACs).

Section 3: Comprehensive Antimicrobial Spectrum

DDAC demonstrates a broad-spectrum efficacy against a diverse range of microorganisms. Its activity is generally rapid and effective against both Gram-positive and Gram-negative bacteria, as well as various fungi (yeasts and molds) and enveloped viruses.[4] The effectiveness, often measured by the Minimum Inhibitory Concentration (MIC), can vary based on the specific organism and environmental conditions.

| Microorganism Category | Representative Species | Reported Efficacy / MIC | Key Insights |

| Gram-Negative Bacteria | Escherichia coli | MIC: 1.3 mg/L[5] | Effective at low concentrations. Leakage of intracellular proteins observed around 3-4 mg/L.[5] |

| Pseudomonas aeruginosa | MIC: 0.310% (for Grotamar® 82 formulation)[8] | A common and often resilient opportunistic pathogen; susceptibility is a key benchmark for biocides.[9] | |

| Gram-Positive Bacteria | Staphylococcus aureus | MIC: 0.310% (for Grotamar® 82 formulation)[8] | Includes activity against clinically relevant strains like MRSA.[10] |

| Fungi (Yeasts) | Candida albicans | MIC: 0.625% (for Grotamar® 82 formulation)[8] | Demonstrates fungistatic and fungicidal activity against common yeasts. |

| Fungi (Molds) | Aspergillus brasiliensis | MIC: 0.310% (for Grotamar® 82 formulation)[8] | Effective against molds that can cause material degradation and produce mycotoxins. |

| Hormoconis resinae | MIC: 0.750% (for Grotamar® 82 formulation)[8] | Known as the "diesel bug," this is a primary target for fuel biocides. | |

| Sulfate-Reducing Bacteria (SRB) | Desulfovibrio desulfuricans | MIC: 0.250% (for Grotamar® 82 formulation)[8] | Crucial for preventing microbiologically influenced corrosion (MIC) in fuel tanks and industrial systems.[11] |

Note: The MIC values for Grotamar® 82 represent the concentration of the entire product formulation, not pure DDAC.

Section 4: Standardized Methodologies for Spectrum Evaluation

To ensure scientific integrity, the antimicrobial spectrum of a compound must be determined using validated, reproducible protocols. The following outlines a standard workflow for assessing the efficacy of a biocide like Disiquonium chloride.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is introduced to a series of twofold serial dilutions of the biocide in a liquid growth medium. Following incubation, the presence or absence of growth is determined visually or spectrophotometrically.

Step-by-Step Methodology:

-

Preparation of Biocide Stock Solution: Prepare a concentrated stock solution of Disiquonium chloride in a suitable solvent (e.g., sterile deionized water).

-

Serial Dilution: In a 96-well microtiter plate, perform twofold serial dilutions of the biocide stock solution in an appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Leave wells for positive (microbe, no biocide) and negative (medium only) controls.

-

Inoculum Preparation: Culture the test microorganism on an appropriate agar plate. Prepare a suspension in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate (except the negative control).

-

Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Testing

This assay extends the MIC test to determine the lowest concentration of biocide that results in microbial death.

Methodology:

-

Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-plate these aliquots onto a fresh, biocide-free agar medium.

-

Incubate the agar plates under appropriate conditions.

-

The MBC/MFC is the lowest concentration from the MIC assay that results in no microbial growth on the subculture plates, typically corresponding to a ≥99.9% reduction in the initial inoculum.

Section 5: Factors Influencing Antimicrobial Efficacy

The field performance of Disiquonium chloride is not solely dependent on its intrinsic activity but is also influenced by several external factors.[12]

-

Organic Load: The presence of organic matter, such as soil, blood, or microbial slime (biofilm), can reduce efficacy by physically shielding microorganisms or by reacting with and neutralizing the QAC molecules.[4] This is why pre-cleaning is a critical step in disinfection protocols.

-

Water Hardness: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can interfere with the activity of QACs, potentially reducing their effectiveness.

-

pH: QACs are generally most effective in neutral to slightly alkaline conditions.[13] Extreme pH values can affect the charge of the microbial cell surface and the stability of the biocide.

-

Concentration and Contact Time: Efficacy is directly related to both the concentration of the biocide and the duration of contact with the microbes.[12] Sub-lethal concentrations or insufficient contact times may only inhibit growth (bacteriostatic) rather than kill the organisms (bactericidal) and can contribute to the development of microbial resistance.[2]

-

Biofilm Formation: Microorganisms embedded in a biofilm matrix are significantly more tolerant to biocides than their free-floating (planktonic) counterparts. The biofilm's extracellular polymeric substance (EPS) acts as a diffusion barrier, limiting the penetration of the antimicrobial agent.

Section 6: Conclusion

Disiquonium chloride, and its core active component Didecyldimethylammonium chloride (DDAC), represents a powerful class of broad-spectrum antimicrobial agents. Its efficacy against a wide range of bacteria, fungi, and enveloped viruses is rooted in a rapid, membrane-disruptive mechanism of action. This makes it a valuable tool in disinfection, sanitization, and material preservation, particularly in applications like fuel systems where microbial contamination can lead to significant operational and corrosion issues.[11][14] For drug development professionals and researchers, a thorough understanding of its antimicrobial spectrum, the standardized methods for its evaluation, and the environmental factors that modulate its activity is essential for its effective and responsible application.

References

-

DIDECYLDIMETHYLAMMONIUM CHLORIDE. (n.d.). Ataman Kimya. Retrieved January 20, 2026, from [Link]

-

Didecyldimethylammonium chloride. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Tashiro, Y., Inagaki, M., Igarashi, K., & Mitsuhashi, S. (2000). Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells. PubMed. Retrieved January 20, 2026, from [Link]

-

DIDECYLDIMONIUM CHLORIDE. (n.d.). Ataman Kimya. Retrieved January 20, 2026, from [Link]

-

grotamar® 82. (n.d.). SVB Spezialversand für Yacht- & Bootszubehör. Retrieved January 20, 2026, from [Link]

-

grotamar® 82. (n.d.). Can Sion. Retrieved January 20, 2026, from [Link]

-

grotamar® Biocide Treatment. (n.d.). ECHA Microbiology. Retrieved January 20, 2026, from [Link]

-

grotamar® 82. (n.d.). MOTOREX. Retrieved January 20, 2026, from [Link]

-

What is the mechanism of Dequalinium Chloride? (2024, July 17). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

- High throughput test method for evaluation of biocides against anaerobic microorganisms. (n.d.). Google Patents.

-

The Critical Role of Biocides in Diesel Fuel Management. (2025, May 6). Bell Performance. Retrieved January 20, 2026, from [Link]

-

grotamar®82: Production and distribution in good hands. (2020, December 15). Vink Chemicals. Retrieved January 20, 2026, from [Link]

-

Biocide Rapide™ Test Kit. (n.d.). ECHA Microbiology. Retrieved January 20, 2026, from [Link]

-

Biocide testing for the application in the oil and gas industry. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

-

How to Test the Efficacy of Biocides. (2024, August 26). Microbe Investigations. Retrieved January 20, 2026, from [Link]

-

Diphosphonium Ionic Liquids as Broad Spectrum Antimicrobial Agents. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Disiquonium Chloride. (n.d.). PubChem - NIH. Retrieved January 20, 2026, from [Link]

-

Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. (2019, April 26). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Antibacterial activity of chlorhexidine diacetate and benzalkonium chloride against Pseudomonas aeruginosa and its response to biocide residues. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Antiseptics and Disinfectants: Activity, Action, and Resistance. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Antibacterial Efficiency of Benzalkonium Chloride Base Disinfectant According To European Standard 13727, Chemical Analysis and Validation Studies. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. Disiquonium Chloride | C27H60ClNO3Si | CID 62253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 3. vink-chemicals.com [vink-chemicals.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Dequalinium Chloride? [synapse.patsnap.com]

- 7. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. motorex.com [motorex.com]

- 9. Antimicrobial activity of chlorhexidine diacetate and benzalkonium chloride against Pseudomonas aeruginosa and its response to biocide residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diphosphonium Ionic Liquids as Broad Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media1.svb-media.de [media1.svb-media.de]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Didecyl Dimethyl Ammonium Chloride: Antimicrobial Efficacy, Applications in Cleaning Products, and Safety Concerns_Chemicalbook [chemicalbook.com]

- 14. grotamar® Biocide Treatment | ECHA Microbiology [echamicrobiology.com]

Unlocking Potency: A Technical Guide to the Structure-Activity Relationship of Bisquaternary Ammonium Compounds

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of bisquaternary ammonium compounds (bis-QACs), with a central focus on dequalinium chloride as a model molecule. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a causal understanding of how molecular architecture dictates biological efficacy. We will dissect the key structural components of these potent antimicrobial and cytotoxic agents, explore the experimental methodologies used to probe their function, and provide actionable insights for the rational design of novel therapeutics.

The Architectural Blueprint of Bis-QACs: More Than Just Two Charges

Bis-QACs are a class of cationic antiseptics characterized by two quaternary ammonium centers, typically separated by a lipophilic linker.[1] Dequalinium chloride, a prominent member of this family, serves as an excellent case study for understanding the nuanced interplay of its structural components.[2] The general structure consists of three critical domains: the cationic heads, the linker chain, and the nature of the counter-ion.

-

Cationic Head Groups: These are typically heterocyclic aromatic systems, such as the 4-amino-2-methylquinoline rings found in dequalinium.[3] The positive charge is essential for the initial electrostatic interaction with negatively charged microbial cell membranes.[4] However, the nature of the heterocyclic system itself plays a significant role in the compound's potency. Studies on dequalinium analogues have shown that replacing the quinolinium groups with other heterocyclic cations like pyridinium, acridinium, or isoquinolinium can reduce, but not eliminate, activity.[5] This suggests that while the charge is paramount, the size, shape, and electron distribution of the aromatic system contribute to the binding affinity and overall efficacy. Charge delocalization within the heterocyclic ring appears to be a crucial factor, with greater delocalization correlating with higher potency.[5]

-

The Linker Chain: This hydrophobic bridge connecting the two cationic heads is a key determinant of the molecule's flexibility and its ability to interact with and disrupt lipid bilayers. The length of this chain is a critical parameter in SAR studies. For instance, in a series of N,N'-bis(decyldimethyl)-alpha, omega-alkanediammonium dibromides, the antimicrobial activity was found to be influenced by the length of the connecting alkyl chain.[6] Research on dequalinium analogues with varying linker lengths has also demonstrated that this feature can modulate the compound's activity as a protein kinase C (PKC) inhibitor.[7]

-

Counter-Ions: While often overlooked, the counter-ion (e.g., chloride in dequalinium chloride) can influence the compound's physical properties, such as solubility and stability.[8] While not a primary focus of most SAR studies, it is a parameter that can be modified to optimize the pharmaceutical formulation of a drug candidate.

The following diagram illustrates the fundamental structural components of a bisquaternary ammonium compound, using dequalinium as a model.

Caption: Core structure of a bisquaternary ammonium compound.

Mechanism of Action: A Multi-Pronged Attack

The biological activity of bis-QACs like dequalinium chloride stems from a multi-faceted mechanism of action. This broad-spectrum activity against bacteria, fungi, and protozoa is a direct consequence of its molecular architecture.[4][9]

The primary mode of action is the disruption of microbial cell membranes.[4] The positively charged quaternary ammonium heads are electrostatically attracted to the negatively charged components of the cell membrane, such as phospholipids.[4] This initial interaction is followed by the insertion of the lipophilic linker chain into the lipid bilayer, causing a disturbance in the membrane's structure and increasing its permeability.[9] This leads to the leakage of essential intracellular components, ultimately resulting in cell death.[4]

Beyond membrane disruption, dequalinium chloride exhibits other mechanisms of action, including:

-

Enzyme Inhibition: It can interfere with the function of crucial membrane-bound enzymes involved in cellular respiration and metabolism.[9]

-

DNA Interaction: Once inside the cell, dequalinium can intercalate between DNA bases, which inhibits DNA replication and transcription.[4]

This dual-action of membrane disruption and intracellular targeting makes the development of microbial resistance less likely.[10] The following diagram illustrates the proposed mechanism of action.

Caption: Mechanism of action for dequalinium chloride.

Experimental Workflows for SAR Determination

A robust SAR study requires a systematic approach to synthesize analogues and evaluate their biological activity. The following workflow outlines the key steps in this process.

Caption: Experimental workflow for SAR studies.

Synthesis and Characterization of Analogues

The synthesis of dequalinium analogues typically involves the reaction of a dihaloalkane with the appropriate heterocyclic amine.[6] For SAR studies, a library of compounds is created by systematically varying the cationic head groups and the length of the linker chain. Each synthesized compound must be rigorously purified and its structure confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Antimicrobial Susceptibility Testing: The MIC Assay

The Minimum Inhibitory Concentration (MIC) assay is a fundamental method for determining the antimicrobial potency of a compound.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment

It is crucial to assess the toxicity of the synthesized compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Interpreting the Data: Building the SAR Landscape

The data generated from these assays allows for the construction of a comprehensive SAR landscape. By comparing the MIC and IC50 values of the different analogues, clear relationships between chemical structure and biological activity can be established.

| Analogue | Linker Length (n) | Cationic Head Group | MIC (µg/mL) | IC50 (µM) |

| Dequalinium | 10 | 4-amino-2-methylquinoline | X | Y |

| Analogue 1 | 8 | 4-amino-2-methylquinoline | >X | >Y |

| Analogue 2 | 12 | 4-amino-2-methylquinoline | ||

| Analogue 3 | 10 | Pyridine | >X | >Y |

This is a representative table. Actual values would be determined experimentally.

For instance, a hypothetical dataset like the one above might suggest that a linker length of 12 carbons is optimal for antimicrobial activity and that the 4-amino-2-methylquinoline head group is superior to a simple pyridine ring. These insights are invaluable for the rational design of the next generation of bis-QAC-based therapeutics with enhanced potency and reduced toxicity.

Conclusion and Future Directions

The structure-activity relationship of bisquaternary ammonium compounds is a rich field of study with significant implications for drug development. Dequalinium chloride and its analogues provide a powerful platform for understanding how modifications to cationic head groups and linker chains can fine-tune biological activity. The experimental protocols outlined in this guide provide a robust framework for conducting these investigations. Future research in this area will likely focus on the development of bis-QACs with greater selectivity for microbial over mammalian cells, as well as their application in combating antimicrobial resistance and as targeted anticancer agents.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Dequalinium Chloride? Retrieved from [Link]

-

Patsnap. (2024, June 14). What is Dequalinium Chloride used for? Retrieved from [Link]

-

MIMS Thailand. Dequalinium: Uses, Dosage, Side Effects and More. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2993, Dequalinium. Retrieved from [Link]

-

ResearchGate. (2025, March). Mode of action of dequalinium chloride. Retrieved from [Link]

-

Galanakis, D., et al. (1995). Synthesis and structure-activity relationships of dequalinium analogues as K+ channel blockers. Investigations on the role of the charged heterocycle. Journal of Medicinal Chemistry, 38(4), 595-606. Retrieved from [Link]

-

Diz, M., et al. (1994). Synthesis, Surface Active Properties and Antimicrobial Activity of New Bis Quaternary Ammonium Compounds. J. Chem. Soc., Perkin Trans. 2, 1871-1876. Retrieved from [Link]

-

ResearchGate. (2025, September 14). Synthesis and antibacterial activity of new bis-quaternary ammonium compounds based on polyhydric alcohol. Retrieved from [Link]

-

Imam, T., et al. (1983). Preparation and antimicrobial activity of some new bisquaternary ammonium salts. Pharmazie, 38(5), 308-10. Retrieved from [Link]

-

PubMed. Synthesis and Antibacterial Activity of Novel Quaternary Ammonium Pyridoxine Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Syntheses and antimicrobial activity of a series of new bis-quaternary ammonium compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Assay of quaternary ammonium antimicrobial compounds by aqueous potentiometric titration. Retrieved from [Link]

-

ACS Publications. Synthesis and Structure-Activity Relationships of Dequalinium Analogs as K+ Channel Blockers. Investigations on the Role of the Charged Heterocycle. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10649, Dequalinium Chloride. Retrieved from [Link]

-

MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 24(13), 11075. Retrieved from [Link]

-

ResearchGate. Chemical structure of dequalinium analogs. Retrieved from [Link]

- Google Patents. (2018). CN108570005A - Dequalinium Chloride noval chemical compound and combinations thereof and purposes.

-

ACS Publications. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 57(31), 11211–11225. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 57(31), 11211–11225. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. International Journal of Molecular Sciences, 23(15), 8593. Retrieved from [Link]

Sources

- 1. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. Dequalinium | C30H40N4+2 | CID 2993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dequalinium Chloride? [synapse.patsnap.com]

- 5. Synthesis and structure-activity relationships of dequalinium analogues as K+ channel blockers. Investigations on the role of the charged heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and antimicrobial activity of some new bisquaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dequalinium Chloride | C30H40Cl2N4 | CID 10649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is Dequalinium Chloride used for? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

In-Vitro Cytotoxicity Profile of Disiquonium Chloride on Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract